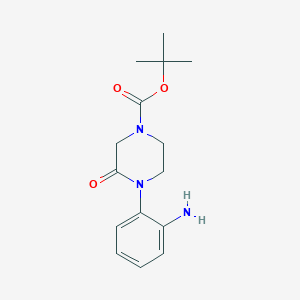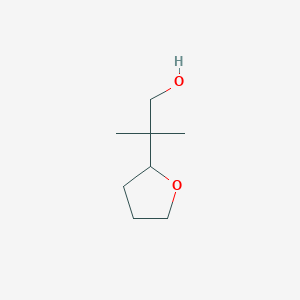
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1999 and has since been used to study the mechanism of action of various cellular processes.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its derivatives have been explored in various spectroscopic and structural studies. For instance, a comparative study involving similar compounds 6DAMB and 5DAMB utilized experimental spectra and theoretical calculations to examine their vibrational bands, molecular stability, and reactivity. These studies are critical in understanding the non-linear optical properties and the potential biological activities of these compounds, such as inhibition of Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Characterization in Pharmacology
The synthesis and characterization of this compound and its variants have been pivotal in pharmacological research. For example, the synthesis of derivatives like HG-10-102-01, used in PET imaging for Parkinson's disease, showcases the compound's utility in developing diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).
Catalytic Applications
Research has also been conducted on the use of similar compounds in catalysis. For instance, the use of dichloroiron(III) complexes in oxidative decarboxylation and deamination reactions highlights the potential of these compounds in facilitating various chemical transformations (Lakk-Bogáth, Harasztia, Csonka, Speier, & Kaizer, 2015).
Crystallographic Analysis and Material Science
The crystallographic analysis of similar compounds provides insights into their molecular structures, which is essential in material science. For instance, the study of compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid via single crystal X-ray diffraction helps in understanding their geometric parameters and potential applications in material sciences (Nayak, Narayana, Anthal, Gupta, Kant, & Yathirajan, 2014).
properties
IUPAC Name |
4-(3,4-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-12-2-1-11(9-13(12)18)20-15(22)10-14(16(23)24)19-3-4-21-5-7-25-8-6-21/h1-2,9,14,19H,3-8,10H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWECLDAJRVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)


![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2578740.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)
![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)
![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)



![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)